But-2-ene-1,4-diyl diacetate

Descripción general

Descripción

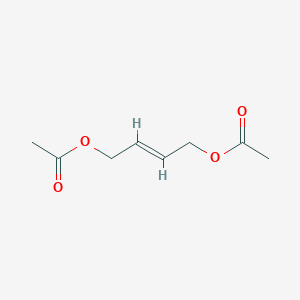

But-2-ene-1,4-diyl diacetate, also known as 2-butene-1,4-diyl diacetate, is an organic compound with the molecular formula C8H12O4. It is a diester derived from but-2-ene-1,4-diol and acetic acid. This compound is characterized by its colorless to yellow sticky oil to semi-solid or liquid form .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: But-2-ene-1,4-diyl diacetate is typically synthesized through the esterification of but-2-ene-1,4-diol with acetic anhydride. The reaction is catalyzed by an acid catalyst under anhydrous conditions. The reaction temperature is usually maintained at room temperature or slightly higher to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where but-2-ene-1,4-diol and acetic anhydride are mixed in the presence of an acid catalyst. The reaction mixture is then heated to facilitate the esterification process, and the product is purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions: But-2-ene-1,4-diyl diacetate undergoes various chemical reactions, including:

Isomerization: The compound can be isomerized using catalysts such as Grubbs G2 and Hoveyda-Grubbs HG2, leading to rapid isomerization with high yields.

Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield but-2-ene-1,4-diol and acetic acid.

Common Reagents and Conditions:

Isomerization: Catalysts like Grubbs G2 and Hoveyda-Grubbs HG2 in solvents such as benzotrifluoride (BTF) or dichloromethane (DCM).

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.

Major Products Formed:

Isomerization: Isomerized forms of this compound.

Hydrolysis: But-2-ene-1,4-diol and acetic acid.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Catalyst for Alkylation Reactions

But-2-ene-1,4-diyl diacetate serves as an effective catalyst for the alkylation of aldehydes. This reaction involves adding an alkyl group to the carbonyl carbon of an aldehyde molecule, making it useful for synthesizing complex organic compounds with specific functional groups at the alpha position.

2. Intermediate in Polymer Chemistry

The compound plays a crucial role in ring-opening metathesis polymerization (ROMP) and other olefin metathesis reactions. It allows for the production of high molecular weight polymers with desirable properties. Studies indicate that using solvents like benzotrifluoride can enhance yields and reaction rates in these processes .

Case Study 1: Isomerization Reactions

A systematic study evaluated the performance of different solvents on the isomerization of (Z)-but-2-ene-1,4-diyl diacetate using various catalysts. The findings indicated that benzotrifluoride provided higher conversion rates compared to dichloromethane:

| Solvent | Catalyst | Rate Constant (min) | Conversion at 20 min (%) | Conversion at 72 h (%) |

|---|---|---|---|---|

| BTF | G2 | 0.070 | 70 | 89 |

| DCM | G2 | 0.021 | 5 | 93 |

| BTF | HG2 | 0.092 | 77 | 88 |

| DCM | HG2 | 0.009 | 2 | 93 |

This table illustrates the superior performance of benzotrifluoride over dichloromethane in facilitating faster reactions and higher yields .

Case Study 2: Cross-Metathesis Reactions

In another study, this compound was utilized in cross-metathesis reactions with renewable resources. The results demonstrated significant yields when optimized conditions were applied using ruthenium catalysts. This application highlights its potential in developing sustainable chemical processes.

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings:

1. Production of Polymers

It is used as an intermediate for producing various polymers that are essential in coatings, adhesives, and plastics.

2. Chemical Research

The compound serves as a model substrate for studying reaction mechanisms and developing new catalytic processes, particularly those involving Grubbs' catalysts.

Mecanismo De Acción

The mechanism of action of but-2-ene-1,4-diyl diacetate primarily involves its reactivity in esterification and metathesis reactions. The compound’s ester bonds can be cleaved under acidic or basic conditions, leading to the formation of but-2-ene-1,4-diol and acetic acid. In metathesis reactions, the compound undergoes isomerization and polymerization facilitated by catalysts like Grubbs G2 and Hoveyda-Grubbs HG2 .

Comparación Con Compuestos Similares

But-2-ene-1,4-diol diacetate (cis and trans isomers): These isomers have similar structures but differ in the spatial arrangement of their atoms.

But-2-ene-1,4-diol: The parent diol compound from which but-2-ene-1,4-diyl diacetate is derived.

Uniqueness: this compound is unique due to its specific esterification pattern and its reactivity in metathesis reactions. Its ability to undergo rapid isomerization and polymerization makes it valuable in synthetic and industrial chemistry .

Actividad Biológica

But-2-ene-1,4-diyl diacetate, with the molecular formula C8H12O4, is a chemical compound primarily utilized in organic synthesis and polymer chemistry. This compound has garnered attention for its potential biological activities, particularly in the context of catalysis and polymerization processes. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its double bond between the second and third carbon atoms, which influences its reactivity. It typically appears as a colorless to yellow sticky oil or semi-solid and is synthesized through the esterification of 1,4-butanediol with acetic anhydride under anhydrous conditions.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:

- Isomerization : This compound can undergo isomerization facilitated by catalysts such as Grubbs G2 and Hoveyda-Grubbs HG2. This reaction is crucial for rearranging double bonds within molecules, making it valuable in organic synthesis .

- Hydrolysis : Under acidic or basic conditions, this compound can be hydrolyzed to yield 1,4-butanediol and acetic acid. This property is significant for applications requiring the release of these components.

1. Organic Synthesis

This compound serves as an intermediate in synthesizing various organic compounds. Its role in ring-opening metathesis polymerization (ROMP) highlights its utility in producing high molecular weight polymers that have potential applications in materials science.

2. Polymer Chemistry

The compound's unique structure allows it to be used in olefin metathesis reactions. For example, studies have shown that it can effectively participate in cross-metathesis reactions with methyl oleate to produce α,ω-difunctional substrates that are useful for synthesizing polymers or lactones .

Cross-Metathesis Reactions

A notable study explored the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate using various ruthenium catalysts. The results indicated that optimizing reaction conditions could significantly enhance conversion rates and selectivity towards desired products. For instance, a catalyst loading of 1.5 mol% resulted in nearly quantitative conversions at elevated temperatures .

| Catalyst Type | Catalyst Loading (mol%) | Conversion Rate (%) | Product Yield (%) |

|---|---|---|---|

| [Ru]-1 | 0.1 | 15 | 5 |

| [Ru]-7 | 1.5 | >92 | 28 |

| [Ru]-3 | 0.5 | 48 | 20 |

This table summarizes the performance of different catalysts in facilitating the cross-metathesis reaction.

Research Findings

Recent research has highlighted the importance of solvent choice in the reaction kinetics of this compound. Studies indicate that using benzotrifluoride (BTF) as a solvent leads to significantly higher initial reaction rates compared to dichloromethane (DCM), demonstrating the compound's sensitivity to environmental factors .

Propiedades

IUPAC Name |

[(E)-4-acetyloxybut-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAUHWZIKOMFC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-75-5 | |

| Record name | 1,4-Diacetoxy-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of But-2-ene-1,4-diyl diacetate in the context of olefin metathesis reactions?

A1: this compound serves as a model substrate for studying isomerization reactions catalyzed by Grubbs' catalysts (specifically G2 and HG2) in the field of olefin metathesis []. Researchers used it to compare the efficiency of benzotrifluoride (BTF) as a greener alternative solvent to the traditional dichloromethane (DCM).

Q2: How does the choice of solvent, benzotrifluoride (BTF) versus dichloromethane (DCM), impact the isomerization of this compound?

A2: Research [] demonstrated that using BTF as a solvent for the isomerization of this compound, catalyzed by G2 and HG2 catalysts, resulted in significantly faster initial reaction rates compared to DCM. This faster reaction led to high yields of the isomerized product in a shorter time frame, highlighting the potential of BTF as a more environmentally friendly alternative to DCM in olefin metathesis reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.